molecular formula C15H13ClN2 B1420193 [2-(4-Chlorophenyl)indolizin-3-yl]methanamine CAS No. 1176689-43-2

[2-(4-Chlorophenyl)indolizin-3-yl]methanamine

Cat. No. B1420193
CAS RN: 1176689-43-2
M. Wt: 256.73 g/mol
InChI Key: IKKDIGSCBJEHOQ-UHFFFAOYSA-N
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Description

“[2-(4-Chlorophenyl)indolizin-3-yl]methanamine” is a chemical compound with the molecular formula C15H13ClN2 . It belongs to the class of compounds known as indolizines, which are polycyclic compounds containing an indolizine moiety, which is a bicyclic heterocycle made up of a pyrrole ring fused to a pyridine ring .


Molecular Structure Analysis

Indolizines, including “[2-(4-Chlorophenyl)indolizin-3-yl]methanamine”, are aromatic compounds. They have a benzenoid nucleus and 10 π-electrons, which makes them aromatic in nature . The presence of a chlorine atom on the phenyl group and a methanamine group on the indolizine ring could potentially influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The molecular weight of “[2-(4-Chlorophenyl)indolizin-3-yl]methanamine” is 256.73 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature I have access to.

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines through chiral phosphoric acid catalysis. This method provides a strategic approach to afford these compounds in good yields with high enantiomeric excess, highlighting its significance in asymmetric synthesis (J. Zhong et al., 2022).

Anticonvulsant Agents

Research has also demonstrated the potential of related structures as anticonvulsant agents. Novel Schiff bases, synthesized through condensation reactions, have shown promising results in seizures protection after administration, suggesting the therapeutic potential of similar compounds in treating convulsive disorders (S. Pandey & R. Srivastava, 2011).

Anticancer and Antimicrobial Activities

Moreover, derivatives of the compound have been investigated for their anticancer and antimicrobial activities. A series of derivatives exhibited potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities, showcasing its application in developing new therapeutic agents (Mahanthesha G et al., 2021).

Structural and Drug Design Applications

The compound and its derivatives have been subjects of structural studies, providing insights into molecular conformation and potential as models for drug design. These studies include the synthesis and structural analysis of novel indole derivatives, offering a foundation for future pharmaceutical developments (F. Katzsch et al., 2019).

Optical and Fluorescent Properties

Explorations into the optical properties of related compounds have identified new classes of fluorophores, such as indolizino[3,2-c]quinolines, with potential applications as fluorescent probes. This underlines the compound's relevance in biomedical imaging and diagnostics (Sujin Park et al., 2015).

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Therefore, “[2-(4-Chlorophenyl)indolizin-3-yl]methanamine” and similar compounds could be of interest for future research in these areas.

properties

IUPAC Name

[2-(4-chlorophenyl)indolizin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-12-6-4-11(5-7-12)14-9-13-3-1-2-8-18(13)15(14)10-17/h1-9H,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKDIGSCBJEHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)CN)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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